molecular formula C21H20N4O5S B580401 Sel d'acide dilithium de l'impureté 6 du Lesinurad CAS No. 1533519-99-1

Sel d'acide dilithium de l'impureté 6 du Lesinurad

Numéro de catalogue: B580401
Numéro CAS: 1533519-99-1
Poids moléculaire: 440.474
Clé InChI: NDWCXGIQJGYCQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lesinurad Impurity 6 Di-Lithium Salt is a chemical compound with the molecular formula C21H20N4O5S and a molecular weight of 440.474. It is an impurity associated with Lesinurad, a medication used to treat hyperuricemia associated with gout.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Lesinurad is classified as a selective uric acid reabsorption inhibitor. It primarily targets the uric acid transporters URAT1 and OAT4 in the kidneys. By inhibiting these transporters, lesinurad increases the renal excretion of uric acid, thereby lowering serum uric acid levels (sUA) in patients with gout who do not achieve target levels with xanthine oxidase inhibitors alone .

The di-lithium salt form of lesinurad impurity may enhance solubility and stability, potentially improving bioavailability and therapeutic efficacy. Its chemical structure is characterized by the presence of lithium ions, which could influence its interaction with biological systems.

Treatment of Gout

Lesinurad is indicated for use in conjunction with xanthine oxidase inhibitors, such as allopurinol or febuxostat, for adults with gout who have not achieved adequate control of sUA levels. The efficacy of lesinurad has been demonstrated in several pivotal clinical trials:

  • CLEAR Trials : These studies evaluated lesinurad's effectiveness when combined with allopurinol. Results indicated that patients receiving lesinurad achieved target sUA levels (<6 mg/dL) significantly more often compared to those on allopurinol alone (54.2% vs. 27.9%) at six months .
  • CRYSTAL Study : This trial assessed lesinurad combined with febuxostat in patients with tophaceous gout. Although initial results did not show significant differences at six months, extended follow-up revealed improved outcomes for those receiving the combination therapy .

Potential Research Applications

The unique properties of lesinurad impurity may also have implications beyond gout treatment:

  • Drug Development : As a compound related to uric acid management, it can serve as a model for developing new medications targeting renal transport mechanisms or metabolic pathways involved in uric acid homeostasis.
  • Analytical Chemistry : The di-lithium salt form may be utilized in studies focusing on purification techniques or as a standard reference material in pharmacokinetic studies.

Data Tables

Study NameCombination TherapyTarget sUA Level Achieved (%)Duration
CLEAR 1Lesinurad + Allopurinol54.26 months
CLEAR 2Lesinurad + Allopurinol55.412 months
CRYSTALLesinurad + FebuxostatNot significant at 6 months12 months

Case Study 1: Efficacy in Renal Impairment

A subgroup analysis from the CLEAR trials indicated that patients with mild to moderate renal impairment also benefitted from lesinurad therapy, achieving comparable sUA targets to those without renal issues . This finding suggests that lesinurad may be a viable option for a broader patient population.

Case Study 2: Long-term Outcomes

In an extension study following the CRYSTAL trial, patients who continued on lesinurad demonstrated sustained reductions in sUA levels and improvements in quality of life metrics over an additional year . This highlights the potential for long-term management strategies involving this compound.

Mécanisme D'action

Target of Action

The primary target of Lesinurad Impurity 6 Di-Lithium Salt, also known as 4-[[5-(Carboxymethylsulfanyl)-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]amino]-4-oxobutanoic acid, is the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These transporters are responsible for the reabsorption of uric acid from the renal tubules .

Mode of Action

Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad leads to an increase in the excretion of uric acid, thereby reducing serum uric acid concentration . This action affects the biochemical pathway of uric acid metabolism, specifically the reabsorption of uric acid in the kidneys .

Pharmacokinetics

Lesinurad is rapidly absorbed and its exposure increases in a dose-proportional manner . Following multiple daily doses, there is no apparent accumulation of Lesinurad . Urinary excretion of unchanged Lesinurad is generally between 30% and 40% of the dose . The pharmacokinetic properties of Lesinurad contribute to its bioavailability and efficacy in reducing serum uric acid levels .

Result of Action

The inhibition of URAT1 and OAT4 by Lesinurad results in increased urinary excretion of uric acid and reduced serum uric acid levels . This can help in the management of conditions such as gout, which are associated with high levels of uric acid .

Action Environment

The action, efficacy, and stability of Lesinurad can be influenced by various environmental factors. For instance, factors such as diet, hydration status, and concomitant medications can affect uric acid levels and thus the efficacy of Lesinurad .

Analyse Biochimique

Biochemical Properties

Lesinurad, the parent compound, is known to inhibit the function of transporter proteins involved in renal uric acid reabsorption, specifically URAT1 and organic anion transporter 4 (OAT4) . This suggests that Lesinurad Impurity 6 Di-Lithium Salt may interact with similar enzymes and proteins.

Cellular Effects

Lesinurad has been shown to decrease serum uric acid levels and increase renal clearance and fractional excretion of uric acid in patients with gout . It’s plausible that Lesinurad Impurity 6 Di-Lithium Salt may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Lesinurad is known to inhibit the activity of URAT1 and OAT4, major apical transporters for uric acid . It’s possible that Lesinurad Impurity 6 Di-Lithium Salt exerts its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Lesinurad is known to interact with URAT1 and OAT4, which are involved in the renal clearance of uric acid . It’s plausible that Lesinurad Impurity 6 Di-Lithium Salt may be involved in similar metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Lesinurad Impurity 6 Di-Lithium Salt involves several steps. One of the reported methods starts with 4-bromo-1-aminonaphthalene as the starting material. This compound undergoes aminolysis and hydrazinolysis with carbon disulfide to form 4-bromo-naphthyl-1-yl-thiosemicarbazide. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield 4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-mercaptan. The next step involves the reaction with methyl chloroacetate to form 2-[4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-yl sulfenyl]methyl acetate. This intermediate is then coupled with cyclopropylboronic acid, followed by bromination and hydrolysis with lithium hydroxide to obtain Lesinurad Impurity 6 Di-Lithium Salt .

Industrial Production Methods

The industrial production of Lesinurad Impurity 6 Di-Lithium Salt follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective starting materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Lesinurad Impurity 6 Di-Lithium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Lesinurad: The parent compound used to treat hyperuricemia associated with gout.

    Lesinurad Chloro Impurity: Another impurity associated with Lesinurad, with a similar structure but different functional groups.

    Lesinurad Ethyl Ester Impurity: An impurity with an ethyl ester functional group, differing in its chemical properties and behavior

Uniqueness

Lesinurad Impurity 6 Di-Lithium Salt is unique due to its specific molecular structure and the presence of lithium ions.

Activité Biologique

Lesinurad Impurity 6 Di-Lithium Salt is a derivative of lesinurad, a compound primarily recognized for its role in the treatment of hyperuricemia, particularly in patients with gout. Understanding the biological activity of this impurity requires an exploration of its pharmacological properties, mechanisms of action, and potential therapeutic implications.

Overview of Lesinurad

Lesinurad (Zurampic®) is an oral selective inhibitor of uric acid transporters URAT1 and OAT4, which play critical roles in the renal reabsorption of uric acid. By inhibiting these transporters, lesinurad enhances uric acid excretion and lowers serum uric acid (sUA) levels. It is typically used in combination with xanthine oxidase inhibitors (XOIs) to achieve optimal therapeutic outcomes in patients who do not reach target sUA levels with XOIs alone .

The primary mechanism by which lesinurad operates involves:

  • Inhibition of URAT1 : This transporter is responsible for the majority of urate reabsorption in the kidneys. Inhibition leads to increased uric acid excretion.
  • Inhibition of OAT4 : Another transporter that contributes to urate reabsorption, its inhibition further promotes uric acid clearance from the body .

The pharmacodynamic effects of lesinurad include significant reductions in sUA levels. Clinical studies show that a 200 mg dose can reduce sUA by approximately 33% within six hours post-administration .

Potential Biological Effects

  • Urate Transport Modulation : Given its connection to lesinurad, it is likely that this impurity may also exhibit some level of inhibition on URAT1 and OAT4, although the potency and efficacy compared to lesinurad remain to be fully characterized.
  • Safety Profile : As a derivative, it may share a similar safety profile with lesinurad, which has shown a low risk for mitochondrial toxicity and minimal effects on other transporters such as GLUT9 .

Efficacy Studies

A review of clinical trials involving lesinurad indicates that combinations with XOIs lead to improved outcomes for patients with gout. For instance, in phase III trials, patients receiving lesinurad alongside allopurinol achieved target sUA levels more frequently than those on placebo . This suggests that derivatives like Lesinurad Impurity 6 Di-Lithium Salt could potentially enhance therapeutic strategies if they retain similar biological activities.

Comparative Data Table

CompoundMechanism of ActionEfficacy (sUA Reduction)Safety Profile
LesinuradInhibits URAT1 and OAT4~33% at 200 mgLow mitochondrial toxicity
Lesinurad Impurity 6 Di-Lithium SaltHypothetical based on structureTBDTBD

Propriétés

IUPAC Name

4-[[5-(carboxymethylsulfanyl)-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-17(9-10-18(27)28)22-20-23-24-21(31-11-19(29)30)25(20)16-8-7-13(12-5-6-12)14-3-1-2-4-15(14)16/h1-4,7-8,12H,5-6,9-11H2,(H,27,28)(H,29,30)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWCXGIQJGYCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.